(Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile
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Overview
Description
(Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a complex organic compound characterized by the presence of a thiazole ring, a nitrophenyl group, and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting 3-methoxybenzaldehyde with thiosemicarbazide in the presence of an acid catalyst.
Nitration of Phenol: The nitration of 4-hydroxyphenyl is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Knoevenagel Condensation: The final step involves the Knoevenagel condensation of the nitrated phenol with the thiazole derivative in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and dyes, due to its unique electronic and structural properties.
Mechanism of Action
The mechanism of action of (Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl and thiazole groups may facilitate binding to specific sites, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(4-hydroxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile: Lacks the nitro group, which may result in different reactivity and biological activity.
(Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile: Lacks the methoxy group, potentially altering its electronic properties and interactions.
Uniqueness
The presence of both the nitro and methoxy groups in (Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile makes it unique. These groups influence its chemical reactivity and biological interactions, potentially enhancing its utility in various applications compared to similar compounds.
Properties
IUPAC Name |
(Z)-3-(4-hydroxy-3-nitrophenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4S/c1-26-15-4-2-3-13(9-15)16-11-27-19(21-16)14(10-20)7-12-5-6-18(23)17(8-12)22(24)25/h2-9,11,23H,1H3/b14-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSLFMKIOQKWBF-AUWJEWJLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C\C3=CC(=C(C=C3)O)[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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